AZD5423

Descripción

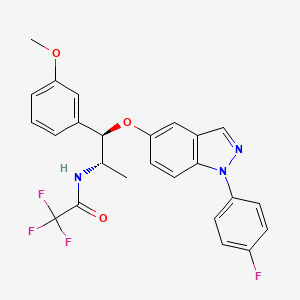

Structure

3D Structure

Propiedades

IUPAC Name |

2,2,2-trifluoro-N-[(1R,2S)-1-[1-(4-fluorophenyl)indazol-5-yl]oxy-1-(3-methoxyphenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21F4N3O3/c1-15(31-24(33)25(27,28)29)23(16-4-3-5-20(12-16)34-2)35-21-10-11-22-17(13-21)14-30-32(22)19-8-6-18(26)7-9-19/h3-15,23H,1-2H3,(H,31,33)/t15-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNQMDSJHADDFT-WNSKOXEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)OC)OC2=CC3=C(C=C2)N(N=C3)C4=CC=C(C=C4)F)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC(=CC=C1)OC)OC2=CC3=C(C=C2)N(N=C3)C4=CC=C(C=C4)F)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21F4N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40145823 | |

| Record name | AZD-5423 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034148-04-3 | |

| Record name | 2,2,2-Trifluoro-N-[(1S,2R)-2-[[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy]-2-(3-methoxyphenyl)-1-methylethyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034148-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AZD-5423 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034148043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-5423 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12280 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-5423 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-N-[(1S,2R)-2-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-2-(3-methoxyphenyl)-1-methylethyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-5423 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/641H0Q518W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD5423: A Deep Dive into the Mechanism of Action of a Selective Glucocorticoid Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5423 is a potent, non-steroidal, selective glucocorticoid receptor (GR) modulator (SGRM) that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] As an inhaled therapeutic, this compound is designed to exert its effects locally in the lungs, thereby minimizing systemic side effects associated with conventional glucocorticoids. The core of its mechanism of action lies in the selective modulation of the glucocorticoid receptor, aiming to dissociate the beneficial anti-inflammatory effects (transrepression) from the undesirable metabolic and endocrine effects (transactivation). This technical guide provides an in-depth exploration of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Core Mechanism: Selective Glucocorticoid Receptor Modulation

The therapeutic rationale for SGRMs like this compound is to preferentially induce GR-mediated transrepression while having minimal to no effect on GR-mediated transactivation.

-

Transrepression: This process is generally considered to be responsible for the anti-inflammatory effects of glucocorticoids. The GR monomer, upon binding to a ligand, interacts with and inhibits the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to the downregulation of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

-

Transactivation: This mechanism involves the GR homodimer binding to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to their increased transcription. While some transactivated genes have anti-inflammatory roles, this pathway is also associated with many of the side effects of glucocorticoids, such as metabolic dysregulation, osteoporosis, and hypothalamic-pituitary-adrenal (HPA) axis suppression.

This compound is designed to favor the monomeric conformation of the GR, thereby promoting transrepression over transactivation.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for this compound.

| Parameter | Value | Receptor Source | Assay Type | Reference |

| GR Binding Affinity (IC50) | 0.9 nM | Human Glucocorticoid Receptor | Radioligand Binding Assay | [1] |

| Selectivity vs. other Steroid Receptors | >900-fold | Not Specified | Not Specified | [1] |

| Assay Type | Cell Line | Reporter/Readout | Result | Reference |

| GRE-mediated Transactivation | A549 (pulmonary) | 2XGRE reporter | This compound induced a super-agonistic effect on the maximal response (Emax) relative to dexamethasone and budesonide. The effect of this compound was not affected by IL-1β, whereas both dexamethasone and budesonide reduced Emax in the presence of IL-1β. | [2] |

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathways

The following diagram illustrates the classical signaling pathways of the glucocorticoid receptor, highlighting the divergence between transactivation and transrepression.

Caption: Simplified GR signaling pathways for this compound.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound to the glucocorticoid receptor.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

Glucocorticoid Receptor Radioligand Binding Assay

Objective: To determine the in vitro potency of this compound to compete for binding to the human glucocorticoid receptor.

Materials:

-

Human recombinant glucocorticoid receptor

-

[3H]-dexamethasone (radioligand)

-

This compound (test compound)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Methodology:

-

A competitive binding assay is performed in a 96-well plate format.

-

A dilution series of this compound is prepared in the assay buffer.

-

A fixed concentration of [3H]-dexamethasone (typically at or below its Kd) is added to each well.

-

The human recombinant glucocorticoid receptor preparation is added to the wells.

-

The plates are incubated at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

The filters are dried, and scintillation fluid is added.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The data are analyzed using non-linear regression to generate a competition curve, from which the IC50 value for this compound is determined.

GRE-Mediated Transactivation Reporter Gene Assay

Objective: To assess the ability of this compound to activate gene transcription via glucocorticoid response elements (GREs).

Materials:

-

A549 human lung adenocarcinoma cells

-

A reporter plasmid containing multiple copies of a GRE upstream of a luciferase reporter gene (e.g., 2XGRE-luc)

-

A transfection reagent

-

This compound, dexamethasone, and budesonide (test and reference compounds)

-

IL-1β (for co-treatment experiments)

-

Cell culture medium and reagents

-

Luminometer

Methodology:

-

A549 cells are seeded in 96-well plates and allowed to adhere.

-

The cells are transiently transfected with the GRE-luciferase reporter plasmid using a suitable transfection reagent.

-

After an appropriate incubation period to allow for plasmid expression, the cells are treated with a dilution series of this compound, dexamethasone, or budesonide, both in the presence and absence of IL-1β.

-

The plates are incubated for a further 18-24 hours.

-

The cells are lysed, and the luciferase substrate is added.

-

The luminescence, which is proportional to the level of reporter gene expression, is measured using a luminometer.

-

The data are analyzed to generate dose-response curves and determine the Emax (maximal effect) for each compound.

Conclusion

This compound is a selective glucocorticoid receptor modulator that exhibits high binding affinity and selectivity for the GR. Its mechanism of action is centered on the principle of dissociating GR-mediated transrepression from transactivation. The available data indicates that this compound is a potent GR agonist in terms of transactivation, with a "super-agonistic" effect compared to traditional glucocorticoids in a lung epithelial cell line. This characteristic, particularly its resilience to the dampening effects of pro-inflammatory stimuli like IL-1β, suggests a robust potential for anti-inflammatory activity in the airways. Further elucidation of its transrepression profile will provide a more complete understanding of its selectivity and therapeutic index. The experimental protocols outlined provide a framework for the continued investigation of this compound and other novel SGRMs.

References

AZD5423: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of AZD5423, a selective glucocorticoid receptor modulator (SGRM). The information is compiled from publicly available scientific literature and is intended to serve as a resource for professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound is a non-steroidal molecule with a complex chemical structure. Its key identifiers and physicochemical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 2,2,2-Trifluoro-N-[(1R,2S)-1-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-1-(3-methoxyphenyl)-2-propanyl]acetamide[1] |

| CAS Number | 1034148-04-3[1][2] |

| Chemical Formula | C25H21F4N3O3[1][2] |

| Synonyms | AZD-5423, AZD 5423[1] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 487.45 g/mol [1] |

| Appearance | Solid powder[1] |

| Solubility | Low aqueous solubility[3] |

| InChI Key | FCNQMDSJHADDFT-WNSKOXEYSA-N[1] |

Pharmacological Profile

This compound is a potent and selective modulator of the glucocorticoid receptor (GR). Its mechanism of action and pharmacokinetic and pharmacodynamic properties have been characterized in a series of preclinical and clinical studies.

Mechanism of Action

This compound is an inhaled, non-steroidal, selective glucocorticoid receptor modulator (SGRM)[4]. It exhibits high affinity for the human glucocorticoid receptor, with a reported IC50 of 0.9 nM in a radioligand binding assay[4]. A key feature of this compound is its high selectivity for the GR, with over 900-fold selectivity against other steroid hormone receptors[4]. As an SGRM, this compound is designed to retain the anti-inflammatory properties of traditional glucocorticoids while potentially having an improved side-effect profile.

The proposed mechanism of action for this compound is illustrated in the signaling pathway diagram below.

References

The Imperative for Precision: A Technical Guide to the Rationale for Developing Nonsteroidal Selective Glucocorticoid Receptor Modulators for Asthma

For Immediate Release

A Deep Dive into the Next Generation of Asthma Therapeutics: Separating Efficacy from Side Effects

This technical guide provides an in-depth exploration of the scientific rationale driving the development of nonsteroidal selective glucocorticoid receptor modulators (SGRMs) as a novel therapeutic class for asthma. Aimed at researchers, scientists, and drug development professionals, this document details the molecular mechanisms, preclinical evaluation strategies, and the compelling case for SGRMs to overcome the limitations of current glucocorticoid therapies.

Executive Summary

Glucocorticoids are the cornerstone of asthma management due to their potent anti-inflammatory effects. However, their long-term use is fraught with a significant burden of side effects, including osteoporosis, metabolic disturbances, and immunosuppression. This creates a critical unmet need for therapies that can dissociate the desired anti-inflammatory actions from the deleterious systemic effects. Nonsteroidal SGRMs represent a promising strategy to achieve this separation. These compounds are designed to differentially modulate the glucocorticoid receptor (GR), favoring pathways associated with anti-inflammatory efficacy while minimizing those linked to adverse events. This guide will elucidate the molecular basis for this selectivity, present the preclinical data supporting this approach, and provide detailed experimental protocols for the evaluation of these next-generation asthma therapies.

The Glucocorticoid Conundrum: Unraveling the Need for Selective Modulation

For decades, synthetic glucocorticoids have been the most effective anti-inflammatory agents for controlling asthma.[1] However, their clinical utility, particularly in severe asthma requiring long-term or high-dose treatment, is hampered by a wide array of debilitating side effects.[2][3] Both systemic and high-dose inhaled corticosteroids can lead to significant systemic exposure and adverse events.[4]

Table 1: Major Side Effects Associated with Long-Term Glucocorticoid Therapy [2][5][6]

| System/Organ | Side Effect |

| Musculoskeletal | Osteoporosis, increased fracture risk, myopathy |

| Metabolic | Weight gain, hyperglycemia, insulin resistance, diabetes mellitus |

| Cardiovascular | Hypertension, fluid retention |

| Ocular | Cataracts, glaucoma |

| Immune | Increased susceptibility to infections |

| Dermatologic | Skin thinning, bruising |

| Neuropsychiatric | Mood swings, insomnia |

The fundamental challenge lies in the ubiquitous nature of the glucocorticoid receptor and its broad influence on gene expression in virtually all tissues. The development of SGRMs is predicated on the hypothesis that the therapeutic and adverse effects of glucocorticoids are mediated by distinct molecular mechanisms that can be selectively engaged.

The Molecular Basis of Selective Glucocorticoid Receptor Modulation

Glucocorticoids exert their effects by binding to the cytosolic Glucocorticoid Receptor (GR). Upon ligand binding, the GR translocates to the nucleus and modulates gene expression through two primary mechanisms: transactivation and transrepression.[7][8]

-

Transactivation: The activated GR homodimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of these genes.[8] While some anti-inflammatory genes are induced via transactivation, this mechanism is also strongly associated with many of the metabolic and other side effects of glucocorticoids.[9]

-

Transrepression: The activated GR, often as a monomer, interacts with and inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[7][10] This protein-protein interaction prevents these factors from driving the expression of a wide range of inflammatory cytokines, chemokines, and adhesion molecules that are pivotal in the pathophysiology of asthma.[10] It is widely hypothesized that transrepression is the primary mechanism behind the anti-inflammatory effects of glucocorticoids.[9]

The core rationale for developing SGRMs is to identify compounds that preferentially induce transrepression while having minimal transactivation activity.[11] These "dissociated" ligands are expected to retain the anti-inflammatory benefits of classical glucocorticoids with a significantly improved safety profile.[9]

Preclinical Evaluation of Nonsteroidal SGRMs

The development of nonsteroidal SGRMs requires a robust preclinical screening cascade to identify and characterize compounds with the desired dissociated profile.

Data Presentation: In Vitro Dissociation and In Vivo Efficacy

The key to identifying a promising SGRM candidate lies in demonstrating a significant separation between its transrepression and transactivation activities. This is typically quantified by comparing the half-maximal inhibitory concentration (IC50) for transrepression (e.g., inhibition of NF-κB) with the half-maximal effective concentration (EC50) for transactivation (e.g., induction of a GRE-driven reporter gene).

Table 2: In Vitro Potency of Glucocorticoids in Transactivation and Transrepression Assays [7][12]

| Compound | Transactivation (GRE) EC50 (M) | Transrepression (NF-κB) IC50 (M) | Dissociation Index (EC50 / IC50) |

| Dexamethasone | 3.6 x 10⁻⁸ | 0.5 x 10⁻⁹ | 72 |

| Budesonide | 1.1 x 10⁻⁹ | 2.7 x 10⁻¹¹ | 40.7 |

| Fluticasone Propionate | 9.8 x 10⁻¹⁰ | 0.5 x 10⁻¹¹ | 196 |

| Hypothetical SGRM | > 10⁻⁶ | 1.0 x 10⁻¹⁰ | > 10,000 |

A higher dissociation index indicates greater separation of transrepression from transactivation.

Successful in vitro dissociation must translate to in vivo efficacy without the hallmark side effects. Preclinical studies in animal models of asthma are crucial for demonstrating this.

Table 3: Comparative Efficacy of a Hypothetical Nonsteroidal SGRM vs. Prednisolone in a Mouse Model of Allergic Asthma

| Treatment Group | Dose (mg/kg) | Eosinophil Count in BALF (cells/mL) | Reduction in Eosinophils (%) | Airway Hyperresponsiveness (Penh) |

| Vehicle Control | - | 5.0 x 10⁵ | - | 2.5 |

| Prednisolone | 10 | 1.5 x 10⁵ | 70% | 1.2 |

| Hypothetical SGRM | 10 | 1.2 x 10⁵ | 76% | 1.1 |

Table 4: Comparative Side Effect Profile of a Hypothetical Nonsteroidal SGRM vs. Prednisolone in Mice (8-week study)

| Treatment Group | Dose (mg/kg) | Change in Femoral Bone Mineral Density (%) | Change in Fasting Blood Glucose (%) |

| Vehicle Control | - | +1.2% | +2% |

| Prednisolone | 10 | -15.0%[6] | +45% |

| Hypothetical SGRM | 10 | -2.5% | +8% |

Detailed Experimental Protocols

GR Transactivation Reporter Gene Assay

This assay quantifies the ability of a compound to activate GR-mediated gene transcription.

-

Cell Culture and Transfection:

-

HEK293 or A549 cells are cultured in appropriate media.

-

Cells are seeded in 96-well plates.[8]

-

Cells are transiently co-transfected with a GR expression vector and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple GREs. A constitutively expressed Renilla luciferase vector can be included for normalization.[8]

-

-

Compound Treatment:

-

24 hours post-transfection, the medium is replaced with a medium containing serial dilutions of the test compound (e.g., nonsteroidal SGRM) or a reference agonist (e.g., dexamethasone).

-

-

Luciferase Assay:

-

After 18-24 hours of incubation, cells are lysed.[8]

-

Luciferase activity is measured using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

-

Data Analysis:

-

Firefly luciferase activity is normalized to Renilla luciferase activity.

-

Data are plotted as a dose-response curve, and the EC50 value is calculated.

-

NF-κB Transrepression Assay

This assay measures the ability of a GR ligand to inhibit NF-κB-mediated transcription.

-

Cell Culture and Transfection:

-

A549 cells are seeded in 96-well plates.

-

Cells are co-transfected with a NF-κB-responsive reporter plasmid (e.g., containing multiple κB binding sites upstream of a luciferase gene) and a GR expression vector.

-

-

Compound Treatment and Stimulation:

-

Cells are pre-treated with serial dilutions of the test compound or a reference glucocorticoid for 1-2 hours.

-

NF-κB signaling is then stimulated with an appropriate agent, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1β (IL-1β).

-

-

Luciferase Assay:

-

After 6-8 hours of stimulation, cell lysates are prepared, and luciferase activity is measured.

-

-

Data Analysis:

-

The percentage inhibition of TNF-α-induced luciferase activity is calculated for each compound concentration.

-

An IC50 value is determined from the dose-response curve.

-

Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This is a widely used model to study eosinophilic airway inflammation and airway hyperresponsiveness.

-

Sensitization:

-

BALB/c mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (e.g., 20 µg) emulsified in an adjuvant like aluminum hydroxide on days 0 and 14.[10]

-

-

Challenge:

-

From day 21 to 23, mice are challenged with an aerosolized solution of OVA (e.g., 1% in saline) for 30 minutes each day.[10]

-

-

Treatment:

-

Test compounds (nonsteroidal SGRM or reference glucocorticoid) are administered (e.g., orally, i.p., or intranasally) typically one hour before each OVA challenge.

-

-

Efficacy Assessment (24-48 hours after the last challenge):

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline. The recovered BAL fluid is used for total and differential cell counts to quantify inflammatory cell influx, particularly eosinophils.

-

Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor like methacholine is measured using whole-body plethysmography.

-

Assessment of Glucocorticoid-Induced Osteoporosis

Micro-computed tomography (micro-CT) is a high-resolution imaging technique used to assess changes in bone microarchitecture.

-

Animal Treatment:

-

Mice (e.g., C57BL/6) are treated daily with the test compound or a reference glucocorticoid (e.g., prednisolone) for several weeks (e.g., 4-8 weeks).

-

-

Micro-CT Analysis:

-

At the end of the treatment period, mice are euthanized, and femurs or vertebrae are dissected.

-

The bones are scanned using a high-resolution micro-CT scanner.

-

3D reconstruction and analysis are performed to quantify parameters such as Bone Mineral Density (BMD), trabecular bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).[3]

-

-

Data Analysis:

-

Bone architectural parameters from the treated groups are compared to the vehicle control group to determine the extent of bone loss.

-

Assessment of Metabolic Side Effects: Oral Glucose Tolerance Test (OGTT)

The OGTT is used to assess how quickly glucose is cleared from the blood, providing a measure of insulin sensitivity.

-

Animal Treatment:

-

Animals are treated with the test compounds for a specified period.

-

-

OGTT Procedure:

-

After an overnight fast, a baseline blood glucose measurement is taken from the tail vein.

-

A concentrated glucose solution (e.g., 2 g/kg) is administered orally by gavage.

-

Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.[13]

-

-

Data Analysis:

-

The area under the curve (AUC) for the glucose excursion is calculated for each group.

-

Elevated blood glucose levels and a larger AUC compared to the control group indicate glucose intolerance.

-

Conclusion and Future Directions

The development of nonsteroidal SGRMs for asthma is a scientifically driven endeavor to address a significant unmet medical need. By leveraging our understanding of the distinct molecular mechanisms of GR-mediated transactivation and transrepression, it is possible to design and identify dissociated ligands that retain potent anti-inflammatory activity with a substantially improved safety profile. The preclinical screening cascade outlined in this guide provides a robust framework for identifying promising clinical candidates. The successful clinical development of a nonsteroidal SGRM would represent a paradigm shift in asthma therapy, offering patients the benefits of glucocorticoid treatment without the long-term debilitating side effects. Future research will continue to refine our understanding of GR biology and expand the chemical space of nonsteroidal modulators, bringing this promising therapeutic strategy closer to clinical reality.

References

- 1. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pre clinical Screening for anti asthmatic drugs | PPTX [slideshare.net]

- 3. Research resource: modulators of glucocorticoid receptor activity identified by a new high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A current review on animal models of anti-asthmatic drugs screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. www2.lbl.gov [www2.lbl.gov]

- 7. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. genemod.net [genemod.net]

- 10. Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. premier-research.com [premier-research.com]

- 12. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

In-Depth Technical Guide: AZD5423 Binding Affinity to the Glucocorticoid Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of AZD5423 to the glucocorticoid receptor (GR). It includes quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Core Data Presentation: this compound Binding Affinity

This compound is a potent and selective non-steroidal glucocorticoid receptor modulator (SGRM).[1] Its high affinity for the human glucocorticoid receptor has been determined through radioligand binding assays.

| Compound | Parameter | Value (nM) | Assay Type | Receptor Source |

| This compound | IC50 | 0.9 | Radioligand Competition Binding Assay | Human Glucocorticoid Receptor |

Table 1: Quantitative Binding Affinity Data for this compound. The IC50 value represents the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the glucocorticoid receptor.[1]

Experimental Protocols

The determination of this compound's binding affinity for the glucocorticoid receptor was achieved through a competitive radioligand binding assay. The following is a detailed description of the likely methodology, based on standard practices and information from relevant literature.

Hormone Receptor Binding Assays

Objective: To determine the in vitro potency of this compound at the human glucocorticoid receptor (GR).

Methodology: Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

-

Receptor Source: Recombinant human glucocorticoid receptor.

-

Radioligand: A suitable radiolabeled GR agonist (e.g., [³H]-dexamethasone).

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: Buffer solution to maintain pH and ionic strength (e.g., Tris-HCl).

-

Filtration Apparatus: To separate bound from unbound radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Incubation: A constant concentration of the human glucocorticoid receptor and the radioligand are incubated in the assay buffer.

-

Competition: Increasing concentrations of this compound are added to the incubation mixture. A control group with no competitor (total binding) and a group with a high concentration of a known GR ligand (non-specific binding) are also included.

-

Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.

-

Separation: The incubation mixture is passed through a filter plate. The receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through.

-

Washing: The filters are washed with cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of this compound. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Glucocorticoid Receptor Signaling Pathway

The following diagram illustrates the classical signaling pathway of the glucocorticoid receptor upon binding of a ligand such as this compound.

References

AZD5423 Gene Expression Profiling in Respiratory Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes publicly available information on the mechanism of Selective Glucocorticoid Receptor Modulators (SGRMs) and general glucocorticoid effects on respiratory cells to construct a technical guide on the potential gene expression profiling of AZD5423. As of the last update, specific, detailed gene expression datasets for this compound in respiratory cells are not widely available in the public domain. The experimental protocols and expected gene expression profiles described herein are based on established methodologies and the known pharmacology of this class of drugs.

Introduction to this compound

This compound is a novel, non-steroidal, inhaled Selective Glucocorticoid Receptor Modulator (SGRM) developed for the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Unlike traditional glucocorticoids, SGRMs are designed to dissociate the anti-inflammatory effects from the metabolic and other side effects commonly associated with corticosteroid therapy.[3] This is achieved by selectively modulating the downstream signaling of the Glucocorticoid Receptor (GR).[3]

Clinical trials have evaluated this compound in both asthma and COPD.[4] In an allergen challenge model in patients with mild asthma, this compound demonstrated improvements in lung function. However, in a Phase II study involving a specific population of COPD patients, this compound did not show a clinically meaningful effect on lung function or markers of inflammation at the doses tested, despite showing systemic GR engagement by suppressing cortisol levels. Understanding the precise gene expression profile of this compound in target respiratory cells is critical to fully elucidate its mechanism of action and therapeutic potential.

Core Concept: The Glucocorticoid Receptor Signaling Pathway

The therapeutic and adverse effects of glucocorticoids are mediated by the Glucocorticoid Receptor (GR), a ligand-dependent transcription factor that resides in the cytoplasm in an inactive state, complexed with chaperone proteins like Hsp90.[1][5] Upon ligand binding, the GR undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus. Inside the nucleus, it modulates gene expression through two primary mechanisms: transactivation and transrepression .[3][6]

-

Transactivation (Monomer/Dimer): The ligand-bound GR can act as a monomer or a homodimer. It binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[6][7] This binding typically recruits co-activators and the transcriptional machinery, leading to the up-regulation of gene expression.[4] This pathway is responsible for the expression of various metabolic and anti-inflammatory genes, but is also linked to many of the undesirable side effects of glucocorticoids.[3]

-

Transrepression (Monomer): The GR monomer can inhibit the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting other transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[6][8] These transcription factors are key drivers of the inflammatory response, and their inhibition by the GR is central to the anti-inflammatory effects of glucocorticoids.[9]

Mechanism of Action of this compound as an SGRM

SGRMs like this compound are designed to be "dissociated" ligands. The core hypothesis is that these compounds induce a specific conformational change in the GR that preferentially favors the monomeric state, thereby promoting the transrepression of pro-inflammatory genes (the desired therapeutic effect) while minimizing the transactivation of genes associated with side effects.[3][10] This selective action is thought to be achievable because transrepression is primarily mediated by GR monomers, whereas transactivation often requires GR dimers to bind to GREs.[8]

The goal is to retain the anti-inflammatory efficacy of traditional glucocorticoids while offering an improved safety profile, which is particularly important for chronic inhaled therapy in respiratory diseases.

Hypothesized Gene Expression Profile in Respiratory Cells

While specific data for this compound is limited, we can hypothesize its effects based on the known targets of glucocorticoid receptor signaling in respiratory epithelial cells. An ideal SGRM would be expected to strongly suppress genes induced by NF-κB and AP-1 while having a minimal effect on GRE-driven genes that are not directly related to inflammation.

Data Presentation: Potential Gene Targets

The following tables summarize genes known to be regulated by glucocorticoids in respiratory cells. These represent key candidates for assessing the activity and selectivity of this compound.

Table 1: Genes Potentially Down-Regulated by this compound (via Transrepression)

| Gene Symbol | Gene Name | Function in Respiratory Inflammation | Key Regulator |

| IL-6 | Interleukin 6 | Pro-inflammatory cytokine, promotes inflammation | NF-κB, AP-1 |

| IL-8 (CXCL8) | Interleukin 8 | Potent neutrophil chemoattractant | NF-κB, AP-1 |

| CCL5 (RANTES) | C-C Motif Chemokine Ligand 5 | Chemoattractant for T-cells, eosinophils, basophils | NF-κB |

| TNF | Tumor Necrosis Factor | Master pro-inflammatory cytokine | NF-κB, AP-1 |

| NOS2 | Nitric Oxide Synthase 2 | Produces nitric oxide, contributes to oxidative stress | NF-κB |

| PTGS2 (COX-2) | Prostaglandin-Endoperoxide Synthase 2 | Enzyme for prostaglandin synthesis, mediates inflammation | NF-κB, AP-1 |

| CLCA1 | Chloride Channel Accessory 1 | Associated with mucus production and goblet cell metaplasia in asthma.[11] | IL-13 Pathway |

| POSTN | Periostin | Extracellular matrix protein involved in airway remodeling and fibrosis.[11] | IL-13 Pathway |

| SERPINB2 | Serpin Family B Member 2 | Involved in fibrinolysis and inflammatory responses.[11] | IL-13 Pathway |

Table 2: Genes Potentially Up-Regulated by this compound (via Transactivation)

| Gene Symbol | Gene Name | Function in Respiratory Inflammation | Key Regulator |

| DUSP1 (MKP-1) | Dual Specificity Phosphatase 1 | Inhibits MAPK signaling (p38, JNK), anti-inflammatory | GRE |

| GILZ | Glucocorticoid-Induced Leucine Zipper | Suppresses NF-κB and AP-1 pathways, anti-inflammatory.[9] | GRE |

| FKBP51 | FK506 Binding Protein 5 | Involved in GR sensitivity feedback; high expression linked to poor corticosteroid response.[11] | GRE |

| ANXA1 (Lipocortin-1) | Annexin A1 | Inhibits phospholipase A2, anti-inflammatory | GRE |

Experimental Protocols for Gene Expression Profiling

This section outlines a comprehensive workflow to determine the gene expression profile of this compound in primary human bronchial epithelial cells.

Cell Culture: Air-Liquid Interface (ALI)

-

Cell Source: Cryopreserved primary Normal Human Bronchial Epithelial (NHBE) cells are obtained from a commercial vendor (e.g., ATCC, Lonza).

-

Expansion: Cells are thawed and expanded in T-75 flasks using bronchial epithelial cell growth medium (BEGM).

-

Seeding for ALI: Expanded cells are seeded onto permeable Transwell inserts (e.g., 0.4 µm pore size).

-

Differentiation: Once confluent, the apical medium is removed, and cells are cultured at an Air-Liquid Interface (ALI) for 21-28 days to allow for full differentiation into a mucociliary epithelial layer. The basal medium is changed every 2-3 days.

Compound Treatment and Inflammatory Challenge

-

Pre-treatment: Differentiated ALI cultures are pre-treated by adding the compound to the basal medium for 1-2 hours.

-

Vehicle Control (e.g., 0.1% DMSO)

-

Positive Control: Dexamethasone (e.g., 1 µM)

-

Test Compound: this compound (e.g., dose-response from 1 nM to 10 µM)

-

-

Inflammatory Stimulus: After pre-treatment, an inflammatory stimulus (e.g., TNF-α at 10 ng/mL and IL-1β at 10 ng/mL) is added to the basal medium.

-

Incubation: Cultures are incubated for a defined period (e.g., 6 or 24 hours) to allow for gene expression changes.

RNA Extraction and Quality Control

-

Lysis: Cells on the Transwell insert are washed with cold PBS, and then lysed directly on the insert by adding a lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit).

-

Homogenization: The lysate is collected and homogenized using a syringe and needle or a column-based homogenizer.

-

Extraction: Total RNA is extracted using a column-based kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's protocol, including an on-column DNase digestion step.

-

Quality Control:

-

Concentration & Purity: RNA concentration and purity ratios (260/280 and 260/230) are measured using a spectrophotometer (e.g., NanoDrop).

-

Integrity: RNA integrity is assessed using an automated electrophoresis system (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) ≥ 8 is required for downstream sequencing.

-

RNA Sequencing (RNA-Seq)

-

Library Preparation: An mRNA-focused library is prepared from 100-500 ng of total RNA. This typically involves poly(A) selection to enrich for mRNA, fragmentation of the mRNA, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: The prepared libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq) to generate 20-30 million single-end or paired-end reads per sample.

Bioinformatic Analysis

-

Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.

-

Alignment: Reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

-

Quantification: Gene-level read counts are generated using tools such as featureCounts or HTSeq.

-

Differential Expression: Differential gene expression analysis is performed using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > |1| are considered significantly regulated.

-

Pathway Analysis: Gene lists are analyzed for enrichment of biological pathways and gene ontologies using tools like GSEA, DAVID, or Ingenuity Pathway Analysis (IPA) to identify the biological processes modulated by this compound.

Validation by Quantitative PCR (qPCR)

-

Objective: To validate the RNA-seq results for a subset of key genes (e.g., IL-6, IL-8, DUSP1, GILZ, FKBP51).[12][13]

-

cDNA Synthesis: 1 µg of the same RNA used for sequencing is reverse transcribed into cDNA using a high-capacity cDNA synthesis kit.

-

qPCR Reaction: qPCR is performed using a SYBR Green or TaqMan-based assay on a real-time PCR system.

-

Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB). The results are then compared to the fold-changes observed in the RNA-seq data.[14]

Conclusion

This compound, as a Selective Glucocorticoid Receptor Modulator, represents a targeted therapeutic approach for respiratory diseases, aiming to separate the anti-inflammatory actions of glucocorticoids from their unwanted side effects. While clinical data provides high-level insights, detailed gene expression profiling in relevant respiratory cells is essential to confirm its "dissociated" mechanism of action at a molecular level. The experimental workflow described in this guide provides a robust framework for characterizing the transcriptional signature of this compound. Such studies will be crucial for understanding its full therapeutic potential, identifying biomarkers of response, and guiding the future development of next-generation SGRMs for the treatment of chronic inflammatory respiratory diseases.

References

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. An optimized protocol for microarray validation by quantitative PCR using amplified amino allyl labeled RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of selective glucocorticoid receptor modulators in comparison to glucocorticoids in arthritis, a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]

- 5. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucocorticoid receptor in human respiratory epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The anti-inflammatory effect of glucocorticoids is mediated by glucocorticoid-induced leucine zipper in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. An optimized protocol for microarray validation by quantitative PCR using amplified amino allyl labeled RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

Early-Phase Clinical Trial Results for AZD5423: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5423 is an investigational selective glucocorticoid receptor modulator (SGRM) that was under development for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] As an SGRM, this compound was designed to provide the anti-inflammatory benefits of corticosteroids while potentially minimizing the associated side effects. This technical guide synthesizes the available data from early-phase clinical trials to provide a comprehensive overview of the pharmacokinetics, pharmacodynamics, safety, and efficacy of this compound.

Mechanism of Action: Selective Glucocorticoid Receptor Modulation

This compound functions by selectively modulating the glucocorticoid receptor (GR). Unlike traditional glucocorticoids, which can have broad effects, SGRMs aim to dissociate the transrepression (anti-inflammatory) and transactivation (often associated with side effects) pathways of GR signaling. The intended mechanism is to achieve a more targeted anti-inflammatory response in the airways.

Caption: Simplified signaling pathway of a glucocorticoid receptor modulator.

Pharmacokinetics

Phase I Studies in Healthy Volunteers

Early-phase studies in healthy male volunteers investigated the safety, tolerability, and pharmacokinetics of inhaled this compound. These were single and repeat dose-escalating studies.[1] Plasma exposure suggested dose-proportional pharmacokinetics.[1] A study was also conducted to assess the absolute pulmonary bioavailability of this compound when administered via different inhalation devices.[3]

| Parameter | Value | Condition | Source |

| Cmax | 0.841 nmol/L | Oral this compound 1200 µg | [4] |

| tmax | 0.84 h | Oral this compound 1200 µg | [4] |

| t1/2 | 4.0 h | Oral this compound 1200 µg | [4] |

| Pulmonary Bioavailability | 27.0% | 405-420 µg via hand-held vibrating mesh nebulizer (I-neb) | [4] |

| Pulmonary Bioavailability | 37.0-49.0% | 450-523 µg via a jet nebulizer (Spira) | [4] |

| Pulmonary Bioavailability | 30% | Inhalation via Turbuhaler | [5] |

| Pulmonary Bioavailability | 46% | Inhalation via a new dry powder inhaler (DPI) | [5] |

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers

Pharmacodynamics

Hypothalamus-Pituitary-Adrenal (HPA) Axis Effects

Inhaled this compound demonstrated dose-related effects on 24-hour plasma and urine cortisol levels in healthy volunteers, indicating systemic absorption and engagement with the glucocorticoid receptor.[1] Both this compound and a reference glucocorticoid were shown to suppress 24-hour cortisol in a Phase II study in COPD patients.[2] There were no or marginal effects on other biomarkers such as osteocalcin, TRAP5b, DHEA-S, and 4β-OH-cholesterol in healthy volunteers.[1]

Clinical Efficacy and Safety

Phase II Study in Chronic Obstructive Pulmonary Disease (COPD)

A Phase II, double-blind, randomized, parallel-group study (NCT01555099) evaluated the efficacy and tolerability of inhaled this compound in 353 symptomatic COPD patients over 12 weeks.[2][6] The primary endpoint was the change in pre-bronchodilator Forced Expiratory Volume in one second (FEV1).[2]

| Treatment Arm | Dose | Outcome | Source |

| This compound | 180 µg (delivered dose, once daily) | No clinically meaningful effect on lung function or markers of inflammation compared to placebo. | [2][7] |

| This compound | 800 µg (delivered dose, once daily) | No clinically meaningful effect on lung function or markers of inflammation compared to placebo. | [2][7] |

| Budesonide (Reference) | 320 µg (twice daily) | No clinically meaningful effect on lung function or markers of inflammation compared to placebo. | [2][7] |

| Placebo | - | - | [2] |

Table 2: Overview of Phase II COPD Study (NCT01555099) Outcomes

Despite the lack of efficacy on lung function in this patient population, both doses of this compound were well-tolerated.[2]

Phase II Study in Allergic Asthma

This compound was also investigated in a Phase II, double-blind, crossover study in patients with mild allergic asthma.[8] This study involved an allergen challenge to assess the efficacy of two doses of inhaled this compound over 7 days.[8] In this allergen challenge model, this compound was found to improve lung function and airway hyper-reactivity.[2] At a dose of 300 μg, this compound significantly attenuated allergen-induced airway hyperresponsiveness 24 hours after the challenge compared to placebo.[4]

Experimental Protocols

Phase I, Single Ascending Dose Study in Healthy Volunteers

-

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of inhaled this compound.

-

Design: Single-center, double-blind, randomized, placebo-controlled, parallel-group study.

-

Population: 72 healthy male subjects, aged 18-45 years, with a BMI between 18 and 30 kg/m ².

-

Intervention: Single doses of this compound or placebo administered via nebulization, with starting doses of 8.4µg (lung deposited dose) and up to 8 dose escalations.

-

Key Assessments: Safety monitoring, pharmacokinetic profiling (plasma concentrations of this compound), and pharmacodynamic assessments (including cortisol levels).

Phase II Allergen Challenge Study in Mild Allergic Asthma

-

Objective: To evaluate the efficacy and safety of two doses of inhaled this compound in patients with mild allergic asthma challenged with an inhaled allergen.

-

Design: Double-blind, double-dummy, randomized, placebo-controlled, 4-way, crossover, multi-center study with budesonide as an active control.

-

Population: 27 patients aged 18-60 years with a pre-bronchodilatory FEV1 ≥70% of predicted normal, a history of allergic asthma, and a positive allergen-induced early and late airway bronchoconstriction.

-

Intervention: Inhaled this compound (two dose levels), budesonide (200 microgram), or placebo for 7 days.

-

Key Assessments: Lung function (FEV1) following allergen challenge, airway hyperresponsiveness, and safety.

Caption: Experimental workflow for the Phase II allergen challenge study.

Summary and Conclusion

Early-phase clinical trials of this compound have provided valuable insights into its profile as a selective glucocorticoid receptor modulator. In healthy volunteers, inhaled this compound was generally safe and well-tolerated, with dose-proportional pharmacokinetics and evidence of systemic pharmacodynamic effects through cortisol suppression.[1] In a Phase II study in patients with mild allergic asthma, this compound demonstrated efficacy in an allergen challenge model, improving lung function and airway hyper-reactivity.[2] However, in a Phase II trial involving patients with COPD, this compound did not show a clinically meaningful improvement in lung function compared to placebo, despite being well-tolerated and demonstrating systemic activity.[2] These findings suggest that while this compound engages its target and has a pharmacodynamic effect, its clinical efficacy may be dependent on the specific patient population and the underlying inflammatory phenotype of the respiratory disease. Further research would be necessary to explore its potential in different patient populations or in combination with other therapies.

References

- 1. Safety, Pharmacokinetics and Pharmacodynamics of the Selective Glucocorticoid Receptor Modulator this compound after Inhalation in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and Tolerability of an Inhaled Selective Glucocorticoid Receptor Modulator - this compound - in Chronic Obstructive Pulmonary Disease Patients: Phase II Study Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A study in healthy subjects to investigate Pharmacokinetics of this compound when administered in different ways [astrazenecaclinicaltrials.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of the Inhaled Selective Glucocorticoid Receptor Modulator this compound Following Inhalation Using Different Devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. meddatax.com [meddatax.com]

- 7. Multi-centre study to assess the efficacy and safety of this compound in COPD patients on a background therapy of formoterol [astrazenecaclinicaltrials.com]

- 8. The study will evaluate the efficacy of this compound in patients with mild asthma challenged with an inhaled allergen [astrazenecaclinicaltrials.com]

The Role of AZD5423 in Modulating Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD5423 is a novel, non-steroidal, selective glucocorticoid receptor (GR) modulator that has been investigated for the treatment of respiratory inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action is designed to offer a superior therapeutic window compared to traditional glucocorticoids by dissociating the anti-inflammatory effects from metabolic side effects. This is achieved through preferential transrepression of pro-inflammatory transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), over the transactivation of genes associated with adverse effects. This technical guide provides a comprehensive overview of the role of this compound in modulating inflammatory pathways, including its mechanism of action, available quantitative data, and detailed experimental protocols for its characterization.

Introduction

Glucocorticoids are highly effective anti-inflammatory agents, but their long-term use is limited by a range of side effects. The therapeutic actions of glucocorticoids are primarily mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor. Upon ligand binding, the GR can modulate gene expression through two main mechanisms:

-

Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of various proteins, some of which are associated with metabolic side effects.

-

Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, thereby suppressing the expression of inflammatory genes like cytokines, chemokines, and adhesion molecules.[1][2]

Selective GR modulators (SGRMs) like this compound are designed to preferentially engage in transrepression while having minimal transactivation activity.[3][4] This "dissociated" profile is hypothesized to retain the anti-inflammatory efficacy of traditional glucocorticoids while reducing the burden of side effects.

Mechanism of Action of this compound

This compound is a high-affinity ligand for the glucocorticoid receptor.[5] Its anti-inflammatory effects are attributed to its ability to bind to the GR and induce a conformational change that favors the monomeric state of the receptor. This monomeric GR-AZD5423 complex then translocates to the nucleus, where it physically interacts with and inhibits the transcriptional activity of NF-κB and AP-1. This interference prevents the transcription of a wide array of pro-inflammatory genes that are central to the inflammatory cascade in respiratory diseases.

The "novel way" in which this compound modulates the GR is believed to involve differential cofactor recruitment compared to conventional glucocorticosteroids, leading to a distinct gene expression profile.[5]

Caption: Proposed mechanism of action of this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Binding Affinity of this compound

| Parameter | Value | Assay | Source |

| IC50 | 0.9 nmol/L | Radioligand human glucocorticoid receptor assay | [5] |

| Selectivity | >900-fold | Comparison against other steroid hormone receptors | [5] |

Table 2: Clinical Efficacy of Inhaled this compound in Mild Allergic Asthma (7-day treatment)

| Parameter | Placebo | This compound (75 µg) | This compound (300 µg) | Budesonide (200 µg twice daily) | Source |

| Fall in FEV1 during Late Asthmatic Response | 14% | 8.7% (p < 0.05 vs placebo) | 8.7% (p < 0.05 vs placebo) | 12.5% (p > 0.05 vs placebo) | [5] |

| Attenuation of Sputum Eosinophilia (7 hours post-allergen challenge) | - | 61% (p < 0.05 vs placebo) | 63% (p < 0.05 vs placebo) | No significant reduction | [5] |

| Attenuation of Sputum Eosinophilia (24 hours post-allergen challenge) | - | 34% (p < 0.05 vs placebo) | 46% (p < 0.05 vs placebo) | No significant reduction | [5] |

Table 3: Preclinical In Vivo Data

| Parameter | This compound | Budesonide | Model | Source |

| Therapeutic Ratio (Systemic Effects vs. Lung Edema) | ~5-fold improved | Reference | Rat model of pulmonary inflammation | [5] |

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of this compound are provided below. These protocols are based on standard techniques and can be adapted for specific laboratory conditions.

Glucocorticoid Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the human glucocorticoid receptor.

Methodology: Radioligand competitive binding assay.

Materials:

-

Human recombinant GR

-

[3H]-dexamethasone (radioligand)

-

This compound and reference compounds (e.g., dexamethasone)

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Scintillation vials and scintillation fluid

-

Filter plates and harvester

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of this compound and the reference compound.

-

In a 96-well plate, add the assay buffer, a fixed concentration of [3H]-dexamethasone, and the serially diluted test compounds.

-

Add the human recombinant GR to each well to initiate the binding reaction.

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Following incubation, rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Dry the filters, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC50 value by non-linear regression analysis of the competition curve.

Caption: Workflow for GR binding assay.

NF-κB and AP-1 Transrepression Assays

Objective: To quantify the inhibitory effect of this compound on NF-κB and AP-1 transcriptional activity.

Methodology: Luciferase reporter gene assay.

Materials:

-

Human cell line (e.g., A549, HEK293)

-

Plasmids:

-

NF-κB-luciferase reporter plasmid

-

AP-1-luciferase reporter plasmid

-

Renilla luciferase plasmid (for transfection control)

-

-

Transfection reagent

-

Cell culture medium and supplements

-

Inducers: TNF-α (for NF-κB) or PMA (for AP-1)

-

This compound and reference compounds

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the appropriate reporter plasmid (NF-κB-luc or AP-1-luc) and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or a reference compound.

-

Pre-incubate the cells with the compounds for 1-2 hours.

-

Stimulate the cells with an appropriate inducer (e.g., TNF-α for NF-κB, PMA for AP-1) at a predetermined concentration.

-

Incubate for a further 6-8 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percentage inhibition of NF-κB or AP-1 activity at each concentration of this compound and determine the IC50 value.

Caption: Workflow for transrepression assay.

Cytokine Release Assay

Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines from immune cells.

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) or Multiplex Bead Array.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., A549)

-

Cell culture medium and supplements

-

Stimulant (e.g., Lipopolysaccharide (LPS) or TNF-α)

-

This compound and reference compounds

-

ELISA kits or multiplex bead array kits for specific cytokines (e.g., IL-6, IL-8, TNF-α)

-

Plate reader or flow cytometer

Protocol:

-

Isolate PBMCs from healthy donor blood or culture the chosen cell line.

-

Seed the cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound or a reference compound for 1-2 hours.

-

Stimulate the cells with a pro-inflammatory stimulus (e.g., LPS).

-

Incubate for 24 hours to allow for cytokine production and release into the supernatant.

-

Collect the cell culture supernatants.

-

Measure the concentration of the desired cytokines in the supernatants using ELISA or a multiplex bead array according to the manufacturer's instructions.

-

Calculate the percentage inhibition of cytokine release for each concentration of this compound and determine the IC50 values.

Conclusion

This compound represents a promising approach in the development of anti-inflammatory therapies with an improved safety profile. Its mechanism as a dissociated GR modulator, which preferentially activates transrepression pathways over transactivation, provides a clear rationale for its development. While clinical and preclinical data have demonstrated its potential, further in-depth studies are required to fully elucidate its molecular interactions and downstream effects on various inflammatory pathways. The experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of this compound and other selective GR modulators.

References

- 1. Non-steroidal Dissociated Glucocorticoid Receptor Agonists | Anti-Inflammatory Drug Discovery | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 2. Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural and synthetic compounds as dissociated agonists of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: AZD5423 in A549 Lung Epithelial Cell Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5423 is a potent and selective non-steroidal glucocorticoid receptor (GR) modulator.[1][2] As a selective glucocorticoid receptor modulator (SGRM), it is designed to elicit the anti-inflammatory effects of glucocorticoids with an improved side-effect profile.[2][3] These application notes provide detailed protocols for the use of this compound in studies involving the A549 human lung adenocarcinoma cell line, a widely used model for type II pulmonary epithelium.[3] The protocols outlined below are representative methods for investigating the cellular and molecular effects of this compound in a lung cancer research context.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a reference for its potency and activity.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Glucocorticoid Receptor Binding Affinity (IC50) | 0.9 nmol/L | Radioligand human glucocorticoid receptor assay | [1] |

| Glucocorticoid Response Element (GRE) Activation | Super-agonistic effect on Emax | Transfected A549 cells with a 2XGRE reporter | [3] |

| Effect of IL-1β on GRE Activation | No effect on this compound-induced activation | Transfected A549 cells with a 2XGRE reporter, in the presence of IL-1β | [3] |

Signaling Pathways and Experimental Workflow

Glucocorticoid Receptor Signaling Pathway

This compound, as a glucocorticoid receptor agonist, initiates its effects by binding to the cytosolic glucocorticoid receptor (GR). This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex. The activated GR-ligand complex then translocates to the nucleus, where it can modulate gene expression through two primary mechanisms: transactivation and transrepression.

In the context of A549 cells, this signaling cascade can influence various cellular processes, including inflammation, proliferation, and apoptosis. The diagram below illustrates the canonical glucocorticoid receptor signaling pathway.

Experimental Workflow: Investigating this compound Effects in A549 Cells

The following diagram outlines a typical experimental workflow for characterizing the effects of this compound on A549 cells, from initial cell culture to data analysis.

Experimental Protocols

Protocol 1: Determination of IC50 for Cell Viability using MTT Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound on A549 cell viability using a standard MTT assay.

Materials:

-

A549 cells

-

Complete culture medium (e.g., F-12K Medium with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

DMSO (for stock solution)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Culture A549 cells to approximately 80% confluency.

-

Trypsinize and resuspend cells in complete culture medium.

-

Seed 5,000 cells per well in 100 µL of medium into a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Include a vehicle control (DMSO at the highest concentration used for this compound).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Glucocorticoid Response Element (GRE) Reporter Gene Assay

This protocol describes how to assess the activation of the glucocorticoid receptor signaling pathway by this compound using a luciferase reporter assay in A549 cells.

Materials:

-

A549 cells

-

Complete culture medium

-

GRE-luciferase reporter plasmid (containing multiple GREs upstream of a luciferase gene)

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

Dexamethasone (as a positive control)

-

IL-1β (optional, for studying inflammatory conditions)

-

24-well plates

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding and Transfection:

-

Seed A549 cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Co-transfect the cells with the GRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate for 24 hours.

-

-

Treatment:

-

Replace the medium with fresh medium containing various concentrations of this compound or dexamethasone. Include a vehicle control.

-

(Optional) For co-treatment, add IL-1β to the medium along with this compound or dexamethasone.

-

-

Incubation:

-

Incubate the cells for 18-24 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS.

-

Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.

-

Measure the firefly and Renilla luciferase activities sequentially in each lysate using a luminometer according to the assay kit's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control.

-

Plot the fold induction against the concentration of this compound or dexamethasone to generate dose-response curves.

-

Protocol 3: Western Blot Analysis of MAPK Pathway Modulation

This protocol outlines a method to investigate the effect of this compound on the phosphorylation status of key proteins in the MAPK signaling pathway, such as ERK and p38, in A549 cells.

Materials:

-

A549 cells

-

Complete culture medium

-

This compound

-

Stimulant (e.g., TGF-β1, IL-1β)

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-p38, anti-total-p38, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed A549 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with desired concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an appropriate agonist (e.g., TGF-β1 at 5 ng/mL) for a short period (e.g., 30 minutes) to induce MAPK phosphorylation.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice with RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software.

-

Normalize the levels of phosphorylated proteins to the total protein levels.

-

Conclusion